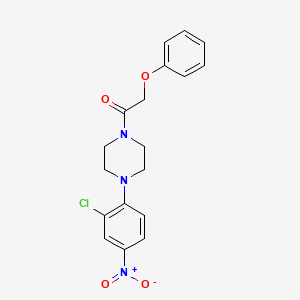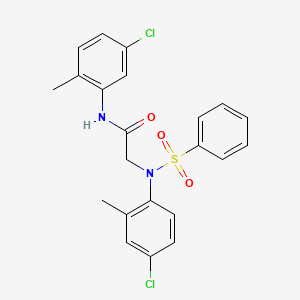
1-(2-chloro-4-nitrophenyl)-4-(phenoxyacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-nitrophenyl)-4-(phenoxyacetyl)piperazine, commonly known as CNPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of CNPP is not fully understood. However, it has been suggested that CNPP may exert its biological effects by modulating the activity of nitric oxide. Nitric oxide is a signaling molecule that plays a critical role in various physiological processes, including inflammation, vasodilation, and neurotransmission. CNPP may inhibit the activity of nitric oxide synthase, the enzyme responsible for the synthesis of nitric oxide, thereby reducing the levels of nitric oxide in the body.
Biochemical and Physiological Effects:
CNPP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CNPP has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CNPP has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CNPP in lab experiments is its ability to modulate the activity of nitric oxide. Nitric oxide is a critical signaling molecule that plays a key role in various physiological processes. By inhibiting the activity of nitric oxide synthase, CNPP can help researchers to better understand the role of nitric oxide in various biological systems. However, one of the limitations of using CNPP in lab experiments is its potential toxicity. CNPP has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of CNPP in scientific research. One potential direction is the development of novel drugs that target nitric oxide synthase. CNPP may serve as a template for the development of such drugs. Another potential direction is the use of CNPP in the treatment of viral infections. CNPP has been shown to inhibit the replication of certain viruses, including HIV, and may have potential as an antiviral agent. Finally, CNPP may be used to study the role of nitric oxide in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
In conclusion, 1-(2-chloro-4-nitrophenyl)-4-(phenoxyacetyl)piperazine is a chemical compound that has been extensively used in scientific research. It has been found to exhibit a wide range of biological activities and may serve as a valuable tool for researchers studying various biological systems. However, its potential toxicity may limit its use in certain experiments. The future directions for the use of CNPP in scientific research include the development of novel drugs, the treatment of viral infections, and the study of neurological disorders.
Métodos De Síntesis
CNPP can be synthesized by reacting 2-chloro-4-nitroaniline with phenoxyacetyl chloride in the presence of piperazine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
CNPP has been extensively used in scientific research as a tool to study the function of various biological systems. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. CNPP has been used to study the role of nitric oxide in the modulation of inflammation and to investigate the mechanism of action of various drugs.
Propiedades
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-16-12-14(22(24)25)6-7-17(16)20-8-10-21(11-9-20)18(23)13-26-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRWAZIRBKLMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6026858 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5090924.png)
![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090936.png)


![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)

![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)

![4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5091032.png)
![11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091035.png)